3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) is a synthetic, small-molecule compound identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] This compound is not naturally occurring and belongs to the class of benzothiophene carboxylate derivatives. [] It plays a significant role in research related to metabolic diseases where elevated branched-chain amino acid (BCAA) concentrations are implicated. [] BT2 has shown promising results in preclinical studies for potentially treating conditions like maple syrup urine disease, obesity, and type 2 diabetes. []
3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] It binds to a specific site in BDK, similar to other known allosteric inhibitors like (S)-α-cholorophenylproprionate. [] This binding induces structural changes in the N-terminal domain of BDK, causing it to dissociate from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [] This dissociation leads to the accelerated degradation of the released BDK, ultimately increasing residual BCKDC activity. [] By increasing BCKDC activity, BT2 enhances BCAA oxidation, resulting in lower plasma BCAA levels. []
The primary application of 3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) in scientific research is as a tool to investigate the effects of BDK inhibition on BCAA metabolism and its potential for treating metabolic diseases associated with elevated BCAA levels. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: